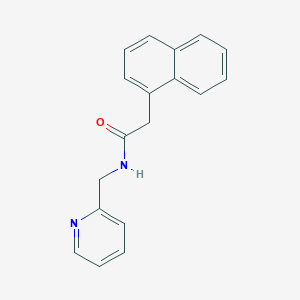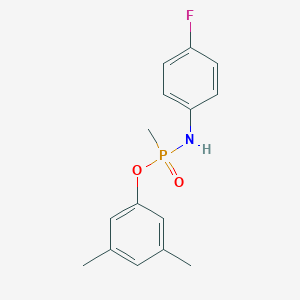
4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide, also known as FNPPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has a molecular formula of C14H11FN2O3. FNPPB has attracted significant attention due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide is not fully understood. However, it is believed to exert its neuroprotective effects by modulating the activity of certain neurotransmitters and receptors in the brain. 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has been found to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in regulating mood and behavior.
Biochemical and physiological effects:
4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in the brain. 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has also been found to be non-toxic and has a low risk of side effects. However, one limitation of using 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide. One area of research is the development of new derivatives of 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide that may have improved therapeutic properties. Another area of research is the investigation of the potential use of 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide and its effects on the brain.
Synthesis Methods
4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide can be synthesized using various methods. One of the most common methods involves the reaction of 4-fluoro-2-nitroaniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-2-7-12(17(19)20)8-13(9)16-14(18)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJWPWGVESKTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-methyl-5-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-methylquinoline](/img/structure/B5851207.png)
![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)



![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)

![3,3-dimethyl-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)-2-butanone](/img/structure/B5851266.png)
![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5851267.png)


